11-Oxotetrodotoxin

描述

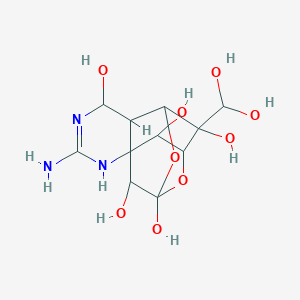

Structure

2D Structure

属性

CAS 编号 |

123665-88-3 |

|---|---|

分子式 |

C6H3Cl2FN2O |

分子量 |

335.27 g/mol |

IUPAC 名称 |

3-amino-14-(dihydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |

InChI |

InChI=1S/C11H17N3O9/c12-8-13-5(16)1-3-10(20,7(18)19)4-2(15)9(1,14-8)6(17)11(21,22-3)23-4/h1-7,15-21H,(H3,12,13,14) |

InChI 键 |

FPIMGHUQQSRSTB-UHFFFAOYSA-N |

SMILES |

C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |

规范 SMILES |

C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |

同义词 |

11-oxo-tetrodotoxin 11-oxo-TTX 11-oxotetrodotoxin |

产品来源 |

United States |

Natural Occurrence and Ecological Distribution of 11 Oxotetrodotoxin

Pufferfish Species and Biogeographical Distribution

Once thought to be a rare analogue, 11-oxotetrodotoxin has been identified in several species of pufferfish. researchgate.net It was first isolated from the pufferfish Arothron nigropunctatus found in Micronesia. researchgate.netpsu.edu Subsequent research has also confirmed its presence in Arothron hispidus. researchgate.net In some pufferfish species, this compound is commonly detected in the skin. researchgate.net The distribution of tetrodotoxins, including the 11-oxo derivative, can vary between different tissues within the same fish. psu.edunih.gov

Gastropods and Marine Molluscs

The occurrence of this compound extends to marine gastropods. researchgate.netcore.ac.uk While research on specific gastropod species containing this particular analogue is ongoing, the broader family of tetrodotoxins is well-documented in various marine snails. jst.go.jpmdpi.com For instance, tetrodotoxin (B1210768) and its analogues have been found in species like Nassarius glans. jst.go.jp The presence of these toxins in gastropods raises questions about their role in the marine food chain and potential transfer to other organisms. core.ac.uk

Other Marine Invertebrates (e.g., Octopuses)

The blue-ringed octopus (Hapalochlaena species) is a well-known venomous marine invertebrate that contains tetrodotoxins. researchgate.netnih.govresearchgate.net Research has confirmed the presence of this compound in these octopuses. researchgate.net The toxin is a key component of their venom, which is used for both hunting and defense. researchgate.net

Identification in Terrestrial Organisms

The distribution of this compound is not limited to the marine realm; it has also been identified in certain terrestrial vertebrates, specifically amphibians. mdpi.comhawaii.edu This discovery has broadened the understanding of the ecological and evolutionary aspects of this potent neurotoxin.

Amphibian Species (e.g., Frogs, Newts)

Among terrestrial animals, this compound has been notably found in certain species of frogs and newts. mdpi.commdpi.com The Brazilian flea frog, Brachycephalus ephippium, is one such anuran species where this rare tetrodotoxin analogue has been detected. mdpi.comnih.govcapes.gov.brbvsalud.orgembrapa.bracs.orgresearchgate.net In this species, the highest concentrations of tetrodotoxins are typically found in the skin, followed by the liver and ovaries. mdpi.com

The red-spotted newt, Notophthalmus viridescens, is another amphibian known to possess this compound as part of its chemical defense mechanism. researchgate.netjst.go.jphawaii.eduamphibiaweb.orgcapes.gov.bracs.orgresearchgate.net The presence of this and other tetrodotoxin analogues contributes to the newt's toxicity. Furthermore, recent studies have also suggested the presence of 11-oxoTTX in newts of the genus Triturus. mdpi.com

Co-occurrence and Profile Characterization with Other Tetrodotoxin Analogues

This compound (11-oxoTTX), a rare and potent analogue of tetrodotoxin (TTX), is found in a diverse array of marine and terrestrial animals. researchgate.netmpi.govt.nz Its presence is almost always alongside tetrodotoxin and a suite of other TTX analogues, with the specific composition of this toxic cocktail varying significantly between species and even between different tissues within the same organism. nih.govresearchgate.net

Research into the toxin profiles of various organisms has provided insight into the co-occurrence of 11-oxoTTX with other compounds. In marine environments, it has been identified in several species. Studies on the pufferfish Arothron hispidus and Arothron nigropunctatus from the Solomon Islands and Okinawa, Japan, revealed that 11-oxoTTX is commonly detected in the skin. nih.govresearchgate.net In these species, it co-occurs with TTX, 5,6,11-trideoxyTTX, and its anhydro forms, which were among the most abundant analogues. nih.govresearchgate.net Similarly, analysis of the pufferfish Canthigaster valentini showed the presence of 11-oxoTTX, with peak intensities suggesting it was present at higher levels than other analogues like 4-epiTTX, 4,9-anhydroTTX, and 11-deoxyTTX. mdpi.com

The co-occurrence of 11-oxoTTX is not limited to pufferfish. It has been detected in marine gastropods and crabs. In the scavenging gastropod Nassarius glans, the toxin profile is dominated by TTX, but it is suggested that 11-oxoTTX contributes to the remaining toxicity. jst.go.jp The xanthid crab Atergatis floridus has been found to contain both this compound and 11-nortetrodotoxin-6(R)-ol. jst.go.jpnih.gov The blue-ringed octopus, another well-known TTX-bearing organism, also contains a variety of analogues, and 11-oxoTTX has been found in these toxic cephalopods. researchgate.netmalacsoc.org.uknih.gov

In terrestrial ecosystems, 11-oxoTTX has been identified in amphibians. The Brazilian frog Brachycephalus ephippium possesses a complex mixture of TTX analogues. embrapa.br In this species, 11-oxoTTX is found in conjunction with TTX, 4-epiTTX, 4,9-anhydroTTX, 11-norTTX-6(S)-ol, 5-deoxyTTX, 11-deoxyTTX, 6-epiTTX, and tetrodonic acid. embrapa.br The red-spotted newt, Notophthalmus viridescens, is another terrestrial carrier of this specific analogue. researchgate.netjst.go.jp

The consistent co-occurrence of 11-oxoTTX with TTX and other analogues has led to postulations about its role in the biosynthetic pathway of tetrodotoxins. One proposed metabolic pathway suggests a series of oxidations, starting from less oxidized precursors and progressing through TTX to form 11-norTTX-6-ol and subsequently 11-oxoTTX. researchgate.net

The following table summarizes the documented co-occurrence of this compound with other TTX analogues in various species.

Table 1: Co-occurrence of this compound and Other Tetrodotoxin Analogues in Various Species

| Species | Organism Type | Co-occurring Tetrodotoxin Analogues |

|---|---|---|

| Arothron hispidus (Pufferfish) | Marine Fish | TTX, 5,6,11-trideoxyTTX, 4-epi-5,6,11-trideoxyTTX, anhydro-forms of trideoxyTTX. nih.gov |

| Arothron nigropunctatus (Pufferfish) | Marine Fish | TTX, 5,6,11-trideoxyTTX, 4-epi-5,6,11-trideoxyTTX, anhydro-forms of trideoxyTTX. nih.gov |

| Canthigaster valentini (Pufferfish) | Marine Fish | TTX, 4-epiTTX, 4,9-anhydroTTX, 11-deoxyTTX. mdpi.com |

| Nassarius glans (Gastropod) | Marine Mollusc | Primarily TTX. jst.go.jp |

| Atergatis floridus (Xanthid Crab) | Marine Crustacean | 11-nortetrodotoxin-6(R)-ol. jst.go.jpnih.gov |

| Brachycephalus ephippium (Frog) | Terrestrial Amphibian | TTX, 4-epiTTX, 4,9-anhydroTTX, 11-norTTX-6(S)-ol, 5-deoxyTTX, 11-deoxyTTX, 6-epiTTX, Tetrodonic acid. embrapa.br |

| Notophthalmus viridescens (Newt) | Terrestrial Amphibian | TTX and other analogues. researchgate.netjst.go.jp |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 11-deoxyTTX |

| 11-nortetrodotoxin-6(R)-ol |

| 11-nortetrodotoxin-6(S)-ol |

| This compound (11-oxoTTX) |

| 4,9-anhydroTTX |

| 4-epiTTX |

| 5,6,11-trideoxyTTX |

| 5-deoxyTTX |

| 6-epiTTX |

| Saxitoxin |

| Tetrodotoxin (TTX) |

Biosynthesis and Metabolic Pathways of 11 Oxotetrodotoxin

Proposed Biosynthetic Routes for Tetrodotoxin (B1210768) Analogues

The biosynthesis of tetrodotoxin and its analogues, including 11-oxotetrodotoxin, is a complex process that is not yet fully elucidated. However, scientific evidence points towards a series of enzymatic transformations of precursors, with distinct pathways potentially existing in marine and terrestrial organisms. nih.gov

The formation of this compound is believed to be a result of the oxidation of tetrodotoxin. mdpi.com This is supported by the identification of various TTX analogues that represent different oxidation states. Predicted metabolic pathways suggest a stepwise oxidation process in the late stages of TTX biosynthesis and metabolism. mdpi.comresearchgate.net One proposed pathway indicates that tetrodotoxin itself is a precursor to this compound through an oxidation reaction. researchgate.net This conversion involves the oxidation of the C-11 hydroxyl group of tetrodotoxin to a ketone group, resulting in the formation of this compound.

The biosynthetic pathway leading to tetrodotoxin, and subsequently this compound, is thought to begin with simpler organic molecules. While the complete pathway is still under investigation, several potential precursors and intermediates have been proposed based on the structures of co-occurring TTX analogues.

In marine organisms, 5,6,11-trideoxyTTX is considered a key precursor. researchgate.net A proposed biosynthetic route involves a series of oxidations: 5,6,11-trideoxyTTX is first oxidized to 5,11-dideoxyTTX or 6,11-dideoxyTTX. These intermediates are then further oxidized to 5-deoxyTTX or 11-deoxyTTX, which are considered the immediate precursors to tetrodotoxin. researchgate.netnih.gov Following the formation of tetrodotoxin, a final oxidation step at the C-11 position would yield this compound. researchgate.net

In terrestrial organisms like newts, a different biosynthetic origin from monoterpenes has been suggested. noaa.gov The identification of various cyclic guanidine (B92328) compounds in newts supports this hypothesis. noaa.gov

The following table summarizes the proposed late-stage biosynthetic pathway leading to this compound in marine organisms.

| Precursor/Intermediate | Transformation | Product |

|---|---|---|

| 5,6,11-trideoxyTTX | Oxidation | 5,11-dideoxyTTX or 6,11-dideoxyTTX |

| 5,11-dideoxyTTX or 6,11-dideoxyTTX | Oxidation | 5-deoxyTTX or 11-deoxyTTX |

| 5-deoxyTTX or 11-deoxyTTX | Oxidation | Tetrodotoxin (TTX) |

| Tetrodotoxin (TTX) | Oxidation at C-11 | This compound |

Role of Microbial Symbionts in Tetrodotoxin Production and Accumulation

There is a strong consensus that symbiotic bacteria are the primary producers of tetrodotoxin. mdpi.com Numerous TTX-producing bacteria, including species from the genera Vibrio, Pseudomonas, Bacillus, and Actinomyces, have been isolated from various TTX-bearing marine organisms such as pufferfish, gastropods, and crabs. nih.gov These bacteria are often found in the intestines of their hosts, suggesting that TTX is produced by these symbionts and then accumulated in the host's tissues. mdpi.comnih.gov

It is widely believed that these microbial symbionts are also responsible for the production of the various tetrodotoxin analogues. The enzymatic machinery within these bacteria is likely responsible for the series of oxidative reactions that lead to the formation of compounds like this compound. mdpi.com The diversity of TTX analogues found in different host organisms may reflect the specific metabolic capabilities of their associated microbial symbionts. While direct evidence linking a specific bacterial species to the production of this compound is still emerging, the prevailing hypothesis is that these symbionts are the source of the enzymatic activity required for the C-11 oxidation of tetrodotoxin. mdpi.com

Enzymatic Modifications and Biotransformations within Organisms

Once tetrodotoxin is produced by microbial symbionts, it can undergo further enzymatic modifications and biotransformations within the host organism. The conversion of tetrodotoxin to this compound is considered one such biotransformation. researchgate.net This metabolic conversion likely occurs within the tissues of the host animal as part of a detoxification process or as a result of general metabolic activity.

While the specific enzymes within the host that catalyze this reaction have not been fully characterized, enzymes such as cytochrome P450 monooxygenases are known to play a crucial role in the metabolism of foreign compounds and toxins. It is plausible that such enzyme systems are involved in the oxidation of tetrodotoxin to this compound.

The occurrence of this compound has been reported in a variety of marine and terrestrial animals, as detailed in the table below. The presence of this analogue in diverse species further supports the concept of a metabolic conversion of tetrodotoxin within these organisms.

| Organism | Common Name | Reference |

|---|---|---|

| Brachycephalus ephippium | Pumpkin Toadlet (Frog) | nih.gov |

| Pufferfish | Marine Fish | researchgate.net |

| Gastropods | Sea Snails | researchgate.net |

| Newts | Amphibians | researchgate.net |

| Blue-ringed octopus | Cephalopod | researchgate.net |

| Xanthid crabs | Crabs | researchgate.net |

Chemical Synthesis and Derivatization of 11 Oxotetrodotoxin

Laboratory Oxidation Protocols for Tetrodotoxin (B1210768) to 11-Oxotetrodotoxin

The conversion of tetrodotoxin (TTX) to this compound (11-oxoTTX) is achieved through controlled oxidation, typically targeting the hydroxyl group at the C-11 position to form a ketone. This oxidation is a critical initial step for synthesizing various TTX analogues, particularly those used as radiotracers.

Several laboratory protocols have been developed for this transformation. Established methods include oxidation using the Pfitzer-Moffat oxidation system or Fenton's reagent google.com. Another reported approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of phosphoric acid (H₃PO₄) as a catalytic agent mdpi.com. These oxidation reactions yield 11-oxoTTX, which can be isolated and purified.

The efficiency of these protocols is often quantified by yield and purity. Yields for the oxidation of TTX to 11-oxoTTX have been reported to be up to approximately 20% or higher google.com. In specific experimental conditions, yields of 20.3% with a purity of 96.0% have been achieved, as determined by High-Performance Liquid Chromatography (HPLC) analysis compared to an authentic sample google.com.

Table 1: Laboratory Oxidation Protocols for Tetrodotoxin (TTX) to this compound (11-oxoTTX)

| Protocol/Reagent | Key Reagents/Conditions | Typical Yield (%) | Purity (%) | Notes |

| Pfitzer-Moffat Oxidation | Pfitzer-Moffat reagents | Up to 20% | - | Converts C-11 hydroxyl to ketone. |

| Fenton's Reagent | Fenton's reagent (e.g., Fe²⁺/H₂O₂) | Up to 20% | - | Alternative oxidation method. |

| DCC-Mediated Oxidation | Dicyclohexylcarbodiimide (DCC), H₃PO₄ (catalytic) | ~20.3% | ~96.0% | Reported yield and purity in a specific study google.com. |

This compound as a Key Synthetic Intermediate (Synthon)

This compound is recognized as a vital synthetic intermediate, or synthon, in the chemical modification of tetrodotoxin. Its primary utility lies in its susceptibility to reduction, which allows for the precise introduction of isotopic labels. This characteristic makes 11-oxoTTX indispensable for the synthesis of radiolabeled TTX analogues, particularly those incorporating tritium (B154650) (³H) google.comnih.gov. These labeled compounds are essential tools for investigating TTX's pharmacokinetic profile, distribution, and interaction with sodium channels mdpi.comnih.gov.

Moreover, 11-oxoTTX exhibits enhanced biological activity compared to TTX itself, demonstrating approximately four to five times greater potency in blocking sodium channels nih.govnih.gov. This increased potency, combined with its role as a precursor for labeled compounds, highlights its significance in TTX research and drug discovery efforts.

Preparation of Specifically Labeled Tetrodotoxin Analogues (e.g., Tritiated Tetrodotoxin)

The synthesis of specifically labeled tetrodotoxin analogues, most notably 11-[³H]-tetrodotoxin, relies heavily on 11-oxoTTX as a precursor. The process involves the regioselective reduction of the ketone functionality at the C-11 position of 11-oxoTTX using a tritiated reducing agent, typically sodium borotritide (NaBT₄) google.commdpi.comnih.govdtic.mil.

The general synthetic pathway is as follows: Tetrodotoxin (TTX) → (Oxidation) → this compound → (Reduction with NaBT₄) → 11-[³H]-Tetrodotoxin

This chemical transformation allows for the direct and specific incorporation of tritium into the TTX molecule at the C-11 position. The resulting 11-[³H]-tetrodotoxin is characterized by a defined specific radioactivity and a stable ³H marker, rendering it an ideal radiotracer for studies requiring high sensitivity and tracer integrity nih.gov. These radiolabeled compounds are instrumental in elucidating TTX's absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its precise binding interactions with ion channels mdpi.comnih.gov.

Table 2: Preparation of 11-[³H]-Tetrodotoxin from this compound

| Step | Starting Material | Reaction Type | Reagent(s) | Product | Key Characteristics of Labeled Product | Overall Yield (TTX → [³H]TTX) |

| 1 | Tetrodotoxin (TTX) | Oxidation | DCC/H₃PO₄ or Pfitzer-Moffat | This compound | - | ~20% (for 11-oxoTTX) |

| 2 | This compound | Reduction / Tritiation | Sodium borotritide (NaBT₄) | 11-[³H]-Tetrodotoxin | Specific Activity > 2.5 Ci/mmol, Stable ³H marker | ~14.2% (overall) |

Compound List:

Tetrodotoxin (TTX)

this compound (11-oxoTTX)

11-[³H]-Tetrodotoxin

Molecular Pharmacology and Structure Activity Relationships of 11 Oxotetrodotoxin

Interactions with Voltage-Gated Sodium Channels (VGSCs)

11-Oxotetrodotoxin, like TTX, exerts its primary toxicological effect by acting as a potent blocker of voltage-gated sodium channels (VGSCs) mdpi.commdpi.com. These channels are critical for the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. The interaction of 11-oxoTTX with these channels occurs at the outer vestibule of the pore, leading to the occlusion of ion permeation mdpi.comnih.govnih.gov.

Binding Affinity and Kinetic Analysis at the Sodium Channel Outer Vestibule

The binding site for TTX and its analogues, including 11-oxoTTX, is located within the external mouth of the VGSC ion permeation pathway, specifically in the outer vestibule mdpi.comnih.govnih.gov. This region is formed by elements from the P-loops of the channel's homologous domains mdpi.comnih.gov. The toxins bind to specific residues that control ion permeation, effectively blocking the influx of sodium ions mdpi.commdpi.com. While detailed kinetic analyses specifically for 11-oxoTTX are less extensively documented than for TTX, studies indicate that 11-oxoTTX binds to solubilized Na+ channels with higher potency than TTX. This is partly attributed to a dissociation rate constant that is approximately 2.4 times slower than that of TTX, suggesting a more stable interaction with the channel nih.gov.

Role of Specific Functional Groups (e.g., C-11 Oxo Group, Guanidinium (B1211019) Moiety) in Channel Blockade

The molecular structure of 11-oxoTTX features key functional groups that are critical for its interaction with VGSCs:

Guanidinium Moiety: This positively charged group is universally recognized as the primary pharmacophore responsible for the blocking activity of TTX and its analogues on VGSCs mdpi.comnih.govresearchgate.net. It forms crucial salt bridges with negatively charged carboxylate residues within the channel's outer vestibule, thereby occluding the pore and preventing sodium ion flow nih.govresearchgate.net.

C-11 Oxo Group: The defining structural feature of 11-oxoTTX is the presence of a hydrated aldehyde (oxo group) at the C-11 position, replacing the hydroxymethyl group found in TTX. This modification significantly influences the toxin's biological activity, generally leading to increased potency and toxicity nih.govresearchgate.netmdpi.com. The C-11 hydroxyl group in TTX itself is known to contribute to binding affinity through hydrogen bonding, potentially with a carboxyl group in domain IV of the channel nih.govnih.gov. The C-11 oxo group in 11-oxoTTX, as a hydrated aldehyde, likely retains or enhances these hydrogen-bonding capabilities, contributing to its augmented interaction with the channel mdpi.com.

Other hydroxyl groups on the TTX scaffold (e.g., at C-4, C-6, C-9, C-10) also play roles in binding through hydrogen bonding, and modifications or deletions of these groups generally reduce potency nih.govresearchgate.netmdpi.com. However, the C-11 oxo modification appears to confer an advantage in binding affinity or efficacy.

Comparative Potency Assessment Relative to Tetrodotoxin (B1210768) and Other Analogues

This compound is consistently reported to exhibit higher potency and toxicity than the parent compound, tetrodotoxin. This comparative assessment is primarily derived from in vitro electrophysiological investigations and biochemical binding assays.

In Vitro Electrophysiological Investigations

Electrophysiological studies have demonstrated that 11-oxoTTX is approximately 4 to 5 times more potent than TTX in blocking VGSCs nih.govresearchgate.netmdpi.com. This enhanced potency is reflected in its ability to inhibit sodium currents at lower concentrations. For instance, one study noted that 11-oxoTTX binds to solubilized Na+ channels with a higher potency, characterized by an equilibrium dissociation constant approximately 0.25 times that of TTX nih.gov. This suggests a stronger affinity or a more effective blocking mechanism conferred by the C-11 oxo modification.

Biochemical Binding Assays

Biochemical binding assays have corroborated the enhanced potency of 11-oxoTTX. These assays, which measure the direct binding affinity of toxins to channel proteins or membranes, have shown that 11-oxoTTX interacts more strongly with Na+ channels compared to TTX. This is consistent with the electrophysiological findings and highlights the significant impact of the C-11 oxo group on the toxin's interaction with its target site nih.gov.

Structural Elucidation and Features Influencing Biological Activity

The structure of this compound is derived from tetrodotoxin, with the critical difference being the presence of a hydrated aldehyde (oxo group) at the C-11 position nih.govdtic.mil. TTX itself is a complex molecule featuring a guanidinium moiety attached to a highly oxygenated carbon skeleton with a 2,4-dioxaadamantane core and multiple hydroxyl groups mdpi.com.

The presence of the C-11 oxo group is the primary structural feature that distinguishes 11-oxoTTX and directly influences its enhanced biological activity. This modification, compared to the hydroxymethyl group at C-11 in TTX, is associated with increased potency and toxicity nih.govresearchgate.netmdpi.com. The C-11 hydroxyl group in TTX is known to participate in hydrogen bonding interactions with the sodium channel nih.govnih.gov, and the C-11 oxo group in 11-oxoTTX likely maintains or improves these interactions, possibly through the hydrated aldehyde form mdpi.com. The precise three-dimensional arrangement and the electronic properties conferred by the oxo group at this position are key to its superior affinity and efficacy in blocking VGSCs.

Analytical Methodologies for 11 Oxotetrodotoxin Detection and Quantification

Immunoassays and Cell-Based Bioassays for Biological Activity Assessment

Cross-Reactivity Studies with Monoclonal Antibodies

Cross-reactivity studies are vital for evaluating the specificity of antibodies used in immunoassays for TTX detection. These studies determine how well an antibody, raised against TTX, binds to TTX analogues like 11-oxoTTX. Research has shown variability in the cross-reactivity of different antibody types.

A specific monoclonal antibody against TTX, developed by Kawatsu et al., has demonstrated notably low cross-reactivity with 11-oxoTTX, reported to be less than 1.5%. This low cross-reactivity suggests a high degree of specificity for TTX, indicating that this particular antibody would not significantly overestimate TTX concentrations in samples containing 11-oxoTTX nih.govresearchgate.net. In contrast, a novel polyclonal antibody developed using a new haptenic antigen showed high reactivity with TTX and several analogues, including 11-oxoTTX. This suggests that the C9 position of TTX analogues plays a role in antibody recognition, and this polyclonal antibody is considered a useful tool for detecting a broader range of TTX compounds nih.gov.

Table 2: Cross-Reactivity of 11-Oxotetrodotoxin with Anti-TTX Antibodies

| Antibody Type | Specificity / Cross-Reactivity (%) | Notes | Reference |

| Monoclonal Antibody | < 1.5% | Low cross-reactivity; specific for TTX. | nih.govresearchgate.net |

| Polyclonal Antibody | High reactivity | Reacts well with TTX and analogues including 11-oxoTTX. | nih.gov |

The development of highly specific antibodies is crucial for accurate quantification, especially when distinguishing between TTX and its analogues in food safety monitoring.

Compound List:

this compound (11-oxoTTX)

Tetrodotoxin (B1210768) (TTX)

5,11-dideoxyTTX

11-norTTX-6(S)-ol

11-deoxyTTX

5,6,11-trideoxyTTX

4-epiTTX

4,9-anhydroTTX

6,11-dideoxyTTX

5-deoxyTTX

6-epi-11-deoxyTTX

4-epi-11-deoxyTTX

4-epi-5,6,11-trideoxyTTX

6,11-dideoxyTTX

5-deoxyTTX

4-epi-11-deoxyTTX

6-epi-11-deoxyTTX

4,9-anydroTTX

Ecological and Evolutionary Aspects of 11 Oxotetrodotoxin

Role in Predator-Prey Chemical Ecology

Tetrodotoxin (B1210768) and its analogues, including 11-oxo-TTX, play a crucial role in the chemical ecology of many species, primarily serving as a potent defense mechanism against predation. These toxins are frequently associated with aposematic coloration—warning patterns—in amphibians like newts (Taricha, Notophthalmus) and frogs (Atelopus, Brachycephalus), signaling their toxicity to potential predators mdpi.comln.edu.hk. The presence of TTX in the skin secretions of these animals deters predation, and it is also found in their eggs, offering protection to vulnerable offspring from predators such as insect larvae mdpi.comresearchgate.net.

Beyond defense, TTX can also function as a tool for prey capture. Certain marine flatworms, for instance, utilize TTX as a venom to subdue their mobile prey, rather than solely for deterring predators pnas.org. Furthermore, TTX can act as a chemical cue, influencing behavior within species. For example, larval newts use TTX concentrations to avoid cannibalistic adults, and other invertebrates may use it to assess predation risk mdpi.comln.edu.hk. The widespread distribution and varied functions of TTX and its analogues suggest they are key molecules in shaping ecological interactions and community structures, potentially even contributing to trophic cascades by influencing predator populations nih.gov.

Table 1: Organisms Associated with Tetrodotoxin (TTX) and its Analogues

| Organism Group | TTX/Analogue Presence | Primary Ecological Role(s) | Notes |

| Amphibians | |||

| Newts (Taricha, Notophthalmus) | TTX, 11-oxo-TTX | Antipredator defense (skin, eggs), chemical cue (cannibalism avoidance) | High TTX levels, aposematic coloration. mdpi.comresearchgate.net |

| Frogs (Atelopus, Brachycephalus) | TTX, other analogues | Antipredator defense, aposematic coloration | TTX/analogues in skin. mdpi.com |

| Reptiles | |||

| Garter Snakes (Thamnophis) | TTX (sequestered) | Predators of TTX-bearing newts; TTX sequestration for defense | Evolved high TTX resistance. mdpi.comwikipedia.org |

| Invertebrates | |||

| Flatworms (Polycladida) | TTX, analogues | Prey capture (venom), potential defense | Some species use TTX to subdue prey, not always deter predators. pnas.org |

| Ribbonworms (Cephalothrix) | TTX, analogues | Prey capture, potential defense, eggs/larvae can be toxic | Source of TTX for bivalves. mdpi.comresearchgate.netmdpi.com |

| Blue-ringed Octopuses | TTX, analogues | Venom for prey capture, potential defense | TTX in salivary glands. pnas.orgnih.gov |

| Arrowworms | TTX | Venom for prey capture | pnas.org |

| Marine Snails | TTX | Sequestration from diet for defense, prey attraction | uchicago.edu |

| Fish | |||

| Pufferfish (Takifugu) | TTX, analogues | Antipredator defense, pheromone (sex attractant) | High TTX levels, often from symbionts/diet. researchgate.netresearchgate.netpnas.orgnih.govresearchgate.netscielo.br |

| Bacteria | Primary producers of TTX | Symbiotic or free-living, source of TTX for many animals. mdpi.comwikipedia.orgresearchgate.netresearchgate.net |

Adaptive Evolution of Tetrodotoxin Resistance in Associated Organisms

The potent toxicity of TTX and its analogues has driven significant evolutionary adaptations, particularly in predator-prey relationships. A prime example is the co-evolutionary arms race between TTX-producing newts (genus Taricha) and their predators, certain species of garter snakes (genus Thamnophis). Newts possess high concentrations of TTX for defense, while specific garter snake populations have evolved remarkable resistance to this toxin, enabling them to prey on these toxic newts mdpi.comwikipedia.orgresearchgate.netscielo.brbiorxiv.orgusu.eduvt.edunih.govresearchgate.netresearchgate.net. This ongoing interaction has led to a continuous escalation in TTX levels in newts and corresponding resistance mechanisms in snakes mdpi.com.

The genetic basis for TTX resistance is primarily rooted in alterations to voltage-gated sodium channel (Nav) genes, particularly the skeletal muscle Nav1.4 subunit, and also neuronal channels like Nav1.6 and Nav1.7 wikipedia.orgscielo.brbiorxiv.orgusu.eduvt.edunih.govpnas.org. These mutations modify the TTX binding site, reducing the toxin's ability to block sodium ion influx, which is critical for nerve and muscle function wikipedia.orgresearchgate.netpnas.org. This resistance has evolved convergently multiple times across different snake lineages, indicating a predictable evolutionary pathway driven by strong selective pressures wikipedia.orgusu.edunih.govresearchgate.netpnas.org. However, this evolutionary process is not without constraints; many mutations conferring resistance can negatively impact the normal physiological function of sodium channels, suggesting evolutionary trade-offs mdpi.combiorxiv.orgpnas.org. In some instances, gene conversion has been identified as a mechanism that accelerates the evolution of resistance within gene families biorxiv.org. Organisms that produce TTX, such as newts, also develop self-resistance, often through similar Nav channel modifications and genetic mechanisms like gene duplication and conversion, to prevent self-intoxication biorxiv.orgusu.edu. Similar evolutionary pathways to TTX resistance have also been observed in other taxa, including pufferfish and softshell clams, highlighting the widespread impact of this toxin on vertebrate evolution scielo.brnih.gov.

Table 2: Adaptive Evolution of Tetrodotoxin Resistance

| Organism Group | TTX Source/Context | Target Gene(s) | Key Evolutionary Mechanism(s) | Notes |

| Garter Snakes (Thamnophis) | Prey (Newts) | Nav1.4, Nav1.6, Nav1.7 | Convergent evolution via mutations in voltage-gated sodium channels (Nav) | Multiple independent evolutions of resistance. Costs associated with resistance. mdpi.comwikipedia.orgscielo.brbiorxiv.orgusu.eduvt.edunih.govresearchgate.netpnas.org |

| Newts (Taricha) | Endogenous/Symbiotic | Nav1.4, Nav1.5 | Self-resistance evolution via Nav channel mutations, gene conversion | Resistance evolved to prevent self-intoxication. biorxiv.orgusu.edu |

| Pufferfish (Tetraodontidae) | Diet/Symbionts | Nav1.4, other Navs | Mutations in Nav channels, convergent evolution | Resistance allows consumption of TTX-bearing prey. scielo.brnih.gov |

| Softshell Clams | Algal blooms/Bacteria | Unknown | Convergent evolution of resistance | Resistance to TTX and STX. nih.gov |

Mechanisms of Bioaccumulation and Trophic Transfer within Ecosystems

The journey of TTX and its analogues through ecosystems involves complex processes of bioaccumulation and trophic transfer. The ultimate origin of TTX in many organisms is attributed to symbiotic or free-living bacteria, although the precise source in terrestrial vertebrates like newts remains a subject of ongoing research and debate mdpi.comwikipedia.orgresearchgate.netresearchgate.net. These toxins enter food webs through various pathways: organisms can acquire TTX via symbiotic bacteria, by consuming TTX-producing bacteria directly, or by ingesting TTX-laden prey researchgate.netresearchgate.net. For instance, garter snakes accumulate TTX by consuming toxic newts, a process that also drives their evolutionary resistance mdpi.comwikipedia.org.

TTX can also be transmitted through reproductive stages, with eggs and larvae of toxic animals containing the toxin, facilitating its transfer to predators of these early life forms mdpi.comresearchgate.netmdpi.com. In marine environments, filter-feeding shellfish can accumulate TTX by ingesting TTX-producing phytoplankton or other contaminated organisms, posing a significant food safety risk mdpi.commdpi.commdpi.com. Once ingested, TTX can bioaccumulate within the tissues of organisms, concentrating in organs such as the liver or digestive glands nih.govmdpi.comresearchgate.net. This accumulated toxin is then transferred to higher trophic levels when these organisms are preyed upon, a process that can lead to biomagnification, where toxin concentrations increase at successively higher levels of the food chain nih.govvajiramandravi.combyjus.commdpi.com. This transfer can have profound ecological consequences, influencing predator-prey dynamics, community structure, and potentially triggering trophic cascades if predators are affected by the toxin nih.gov.

Table 3: Mechanisms of TTX Bioaccumulation and Trophic Transfer

| Toxin Source/Pathway | Accumulating Organism(s) | Transfer Mechanism(s) | Ecological Impact | Notes |

| Bacteria | Pufferfish, Mollusks, Ribbonworms, Newts | Dietary uptake, symbiosis | TTX present in higher trophic levels, potential for ecosystem alteration. | Origin in terrestrial vertebrates debated. mdpi.comwikipedia.orgresearchgate.netresearchgate.net |

| Toxic Prey (Newts) | Garter Snakes | Dietary intake | Sequestered TTX can protect snakes from their own predators. | Arms race with newts drives resistance evolution. mdpi.comwikipedia.org |

| Eggs/Larvae | Caddis Fly Larvae, Bivalves | Predation on eggs/larvae | TTX in eggs deters insect predators. Bivalves can acquire TTX from larvae. mdpi.comresearchgate.netmdpi.com | |

| Algal Blooms | Bivalves | Filter-feeding on toxin-producing microalgae | TTX contamination of shellfish, food safety risk. | Phytoplankton suggested as a source. mdpi.commdpi.commdpi.com |

| Toxin-laden Water | Various marine organisms | Direct uptake from environment | Less common pathway for TTX compared to diet. uchicago.edu | |

| Organism Tissues | Higher trophic levels | Consumption of contaminated organisms | Biomagnification can occur, increasing concentration at higher trophic levels. nih.govvajiramandravi.combyjus.commdpi.com | TTX can accumulate in specific tissues (e.g., liver, digestive glands). nih.govmdpi.com |

Table of Compounds Mentioned:

11-Oxotetrodotoxin

Tetrodotoxin (TTX)

Saxitoxin (STX)

4-epiTTX

4,9-anhydroTTX

5,6,11-trideoxy TTX

11-norTTX-6(S)-ol

1-hydroxy-5,11-dideoxyTTX

Future Research Directions for 11 Oxotetrodotoxin

Comprehensive Elucidation of Complete Biosynthetic Pathways

The biosynthetic pathway of tetrodotoxin (B1210768) and its analogues, including 11-oxotetrodotoxin, remains one of the significant unsolved mysteries in natural product chemistry. mdpi.com While the toxin is widespread, the precise organisms responsible for its synthesis and the enzymatic steps involved are not fully understood. It is widely hypothesized that symbiotic bacteria are the original producers, with the toxin accumulating in host organisms through the food chain. mdpi.com

Future research must focus on identifying the specific genes and enzyme families responsible for constructing the unique carbon skeleton of TTX and its subsequent chemical modifications. The discovery of various TTX analogues, such as 5,6,11-trideoxyTTX and 5,11-dideoxyTTX, has led to the prediction of a late-stage stepwise oxidation pathway. mdpi.com This hypothesis suggests that a precursor molecule undergoes a series of oxidation reactions to yield TTX and its various oxidized forms, including this compound. researchgate.netmdpi.com

Key research objectives should include:

Genomic and Metagenomic Studies: Screening the genomes of TTX-producing symbiotic bacteria (e.g., Vibrio, Pseudomonas) and the metagenomes of toxic host tissues to identify the elusive TTX gene cluster. nih.gov

Enzyme Characterization: Identifying and characterizing the specific enzymes (e.g., oxidases, methyltransferases) that catalyze the conversion of precursor molecules into the final toxin. biorxiv.orgnih.gov This involves heterologous expression of candidate genes and in vitro assays to confirm their function.

Isotopic Labeling Studies: Using stable isotope-labeled precursors in culturing experiments with potential TTX-producing microorganisms to trace the incorporation of atoms and definitively map the biosynthetic sequence.

Unraveling this pathway is crucial for understanding the ecological dynamics of TTX and could enable the biotechnological production of this compound and its analogues for pharmacological research.

Advanced Structural-Pharmacological Investigations and Target Mechanism Delineation

This compound is known to be a potent blocker of voltage-gated sodium channels (VGSCs), which are critical for the function of nerve and muscle cells. nih.govdrugbank.com Studies have shown that this compound is significantly more potent than TTX itself. One study reported it to be four to five times more potent in blocking the Na+ channel in frog skeletal muscle fibers. nih.govnih.gov This enhanced potency is attributed to a slower dissociation rate constant and a lower equilibrium dissociation constant compared to TTX. nih.gov

The primary pharmacological target for this compound is Site 1 of the fast voltage-gated sodium channel's extracellular pore opening. drugbank.com The binding of the toxin to this site physically obstructs the channel, preventing the influx of sodium ions and thereby blocking the propagation of action potentials, which leads to paralysis. researchgate.netdrugbank.com The increased potency of this compound is likely due to the C11-oxo group, which may form additional or stronger interactions (e.g., hydrogen bonds) with amino acid residues in the channel's pore, stabilizing the toxin-receptor complex. researchgate.net

Future research should aim to:

High-Resolution Structural Biology: Utilize techniques like cryo-electron microscopy (cryo-EM) to determine the high-resolution structure of this compound bound to various VGSC subtypes. This would provide a precise atomic-level map of the binding interactions and explain the basis for its enhanced potency.

Computational Modeling and Simulation: Employ molecular dynamics simulations to model the binding process and calculate the binding free energies of this compound with different sodium channel isoforms. This can help predict its selectivity and guide the design of novel derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesize and test a range of this compound derivatives to systematically probe the role of each functional group in binding affinity and channel-blocking activity. The ability to reduce this compound back to TTX, including the creation of a tritiated version (11-[3H]-tetrodotoxin), provides a valuable tool for such binding and tracer studies. nih.gov

| Compound | Relative Potency (Compared to TTX) | Key Structural Feature | Reference |

|---|---|---|---|

| Tetrodotoxin (TTX) | 1 (Baseline) | C11-CH2OH | nih.gov |

| This compound | 4-5 times more potent | C11-CHO (hydrated aldehyde) | researchgate.netnih.govnih.gov |

| 6,11-dideoxyTTX | ~1/42 of TTX toxicity | Deoxygenation at C6 and C11 | mdpi.com |

| 5,11-dideoxyTTX | Almost nontoxic | Deoxygenation at C5 and C11 | mdpi.com |

Development of Novel High-Throughput Analytical and Detection Tools

The detection of this compound and other TTX analogues currently relies on sensitive but often lab-intensive and time-consuming methods like high-performance liquid chromatography (HPLC) with post-column fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govfao.orgmdpi.com While highly accurate, these methods are not ideal for rapid, on-site screening of numerous samples, which is critical for food safety and environmental monitoring.

The development of novel high-throughput analytical tools is a key future research direction. Such tools would enable faster and more cost-effective screening, facilitating better public health protection and research. fao.org

Promising avenues for development include:

Biosensors and Immunoassays: Creating selective biosensors (e.g., surface plasmon resonance-based) and immunoassays (e.g., ELISA) that can specifically detect this compound. nih.gov These methods offer the potential for rapid, portable, and user-friendly detection platforms.

High-Throughput Screening (HTS) Platforms: Adapting HTS technologies, such as those using luminescent or fluorescent readouts, to quantify the toxin's activity on sodium channels in a multi-well plate format. endocrine-abstracts.orgnih.gov This would be invaluable for pharmacological studies and for screening large numbers of environmental or food samples.

Advanced Mass Spectrometry Techniques: Optimizing online solid-phase extraction (SPE) coupled with LC-MS/MS to create fully automated, high-throughput workflows for the quantitative analysis of toxins in complex matrices like urine or seafood extracts. fao.orgmdpi.com

| Technique | Principle | Advantages | Limitations/Future Development | Reference |

|---|---|---|---|---|

| HPLC-FLD | Chromatographic separation followed by fluorescent detection after post-column derivatization. | Good sensitivity and quantification. | Time-consuming, requires derivatization. | nih.govelsevierpure.com |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for high-specificity detection and quantification. | High sensitivity and selectivity, structural confirmation. | Expensive equipment, requires skilled operators. Automation needed for high throughput. | mdpi.comfao.orgmdpi.com |

| Biosensors (e.g., SPR) | Detects binding of the toxin to a specific receptor immobilized on a sensor surface. | Real-time, label-free, potential for portability. | Requires development of stable and specific receptor surfaces. | nih.gov |

| Immunoassays (e.g., ELISA) | Uses specific antibodies to detect and quantify the toxin. | High throughput, cost-effective for screening. | Potential for cross-reactivity with other analogues; antibody development is key. | mdpi.com |

常见问题

Q. What strategies resolve conflicting evidence about this compound’s biosynthetic pathways?

- Methodological Answer :

- Isotope Tracing : Feed C-labeled precursors to host organisms/symbionts and track incorporation via NMR.

- Gene Knockout : Use CRISPR-Cas9 to disrupt putative toxin genes in symbiotic bacteria.

- Comparative Metabolomics : Profile toxin levels in hosts with/without symbionts.

- References: Biosynthesis studies in pufferfish ; microbial symbiont roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。